![molecular formula C23H24N4O6S2 B2752931 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 958967-19-6](/img/structure/B2752931.png)
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24N4O6S2 and its molecular weight is 516.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from visnaginone and khellinone derivatives. These compounds demonstrate significant anti-inflammatory and analgesic activities, hinting at potential pharmacological applications. The synthesis methods provide a framework for developing new compounds with potential therapeutic uses (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Quinazoline Derivatives for Hypertension and Diuretic Activity
Research into quinazoline derivatives has explored their potential as hybrid molecules for diuretic and antihypertensive agents. This study synthesized and evaluated a series of compounds for their pharmacological activity, revealing some with significant effects, suggesting avenues for the development of new treatments for hypertension (Rahman et al., 2014).
Antimicrobial Activity of Quinazolinone Derivatives
Quinazolinone derivatives have been synthesized and assessed for their antimicrobial activities. These compounds show promise in developing new antimicrobial agents, offering a basis for further research into their use in combating microbial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Biodegradable Polyesteramides Synthesis
Research into morpholine-2,5-dione derivatives has led to the development of biodegradable polyesteramides with pendant functional groups. These materials have potential applications in biomedicine, particularly in drug delivery systems and tissue engineering, due to their biodegradable nature and functionalization capacity (Veld, Dijkstra, & Feijen, 1992).
Novel Benzamides as Gastrokinetic Agents
A series of novel benzamide derivatives have been synthesized and evaluated for their gastrokinetic activity, showing potential as potent agents for enhancing gastric motility. These findings could lead to new treatments for gastrointestinal motility disorders (Kato et al., 1992).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S2/c1-32-18-6-4-17(5-7-18)27-22(20-14-34(29)15-21(20)25-27)24-23(28)16-2-8-19(9-3-16)35(30,31)26-10-12-33-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVFQIMCOMOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide |
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